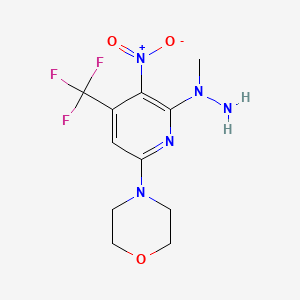

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine

Description

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine (CAS: 1305712-08-6) is a pyridine-based hydrazine derivative featuring three key substituents:

Properties

IUPAC Name |

1-methyl-1-[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N5O3/c1-17(15)10-9(19(20)21)7(11(12,13)14)6-8(16-10)18-2-4-22-5-3-18/h6H,2-5,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANPVGVWWNAURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on available research findings.

- Molecular Formula : C₁₁H₁₄F₃N₅O₃

- Molar Mass : 321.256 g/mol

- CAS Number : 1053658-19-7

The compound features a trifluoromethyl group, which is often associated with enhanced biological activity due to its influence on molecular interactions and stability.

Research indicates that compounds containing the trifluoromethyl group can exhibit diverse biological activities, including:

- Neuroprotective Effects : Similar compounds have shown efficacy in protecting neuronal cells from apoptosis and oxidative stress, which could be relevant for neurodegenerative diseases .

- Anticancer Properties : The hydrazine moiety in this compound may contribute to its ability to induce apoptosis in cancer cells. Hydrazines have been studied for their role in inhibiting tumor growth and promoting cell death through various pathways, including the activation of caspases .

- Antimicrobial Activity : Some derivatives of similar structures have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Neuroprotection : A study demonstrated that derivatives of compounds with similar structures significantly protected human induced pluripotent stem cell-derived neurons from oxidative damage, achieving up to 80% cell viability under stress conditions .

- Cell Viability Assays : In vitro studies using PC12 cells (a model for neuronal function) showed that the compound could ameliorate etoposide-induced apoptosis, indicating its protective role against chemotherapy-induced cell death .

- Structure-Activity Relationship (SAR) : SAR studies revealed that the presence of the trifluoromethyl group enhances the potency of related compounds against specific targets, such as serotonin uptake inhibition, which may translate into improved pharmacological profiles for neuropsychiatric disorders .

Comparative Analysis of Biological Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neuroprotection, Anticancer | Apoptosis induction, oxidative stress mitigation |

| Flupirtine | Neuroprotection | NMDA receptor antagonism, KCNQ channel opening |

| Retigabine | Anticonvulsant | KCNQ channel opener |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-eth-(Z)-ylidene-N-methyl-hydrazine (CAS: 1311283-95-0)

- Core Structure : Pyridine with trifluoromethyl (position 4) and chloro (position 6) substituents.

- Hydrazine Modification : Ethyldene hydrazine instead of morpholine-nitro substitution.

- Key Properties : Molecular weight 251.64 g/mol; predicted pKa 2.47 (acidic due to trifluoromethyl and chloro groups) .

3-Chloro-5-(trifluoromethyl)pyrid-2-ylhydrazine (CAS: 89570-82-1)

- Core Structure : Simpler pyridine with chloro (position 3) and trifluoromethyl (position 5).

- Hydrazine Modification : Unsubstituted hydrazine at position 2.

N-(6-Morpholin-4'-yl-4-(trifluoromethyl)-pyridin-2-yl)ethane-1,2-diamine

Physicochemical Properties

*Estimated based on nitro and trifluoromethyl electron-withdrawing effects.

Stability and Reactivity

- Nitro Group : Increases electrophilicity but poses stability challenges (e.g., reduction under physiological conditions).

- Trifluoromethyl: Enhances metabolic stability compared to non-fluorinated analogs.

- Morpholine : Improves aqueous solubility but may introduce susceptibility to oxidative metabolism .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a pathway involving:

- Nucleophilic aromatic substitution (SNAr) of 1-halo-2-nitro-heteroarenes with hydrazine derivatives to form N′-(het)aryl-N′-[2-nitro(het)aryl]hydrazides.

- Reduction of the nitro group to an amine.

- Cyclodehydration to form fused heterocyclic intermediates.

- Alkylation or methylation at the hydrazine nitrogen to yield the final N-methylated hydrazine derivative.

This approach is inspired by methodologies used in the preparation of Blatter-type radicals and related heterocyclic hydrazines, adapted to accommodate the trifluoromethyl and morpholine substituents on the pyridine ring.

Formation of N′-(Het)aryl-N′-[2-nitro(het)aryl]hydrazides via SNAr

A key preparative step is the nucleophilic aromatic substitution of halogenated nitro-substituted pyridines with hydrazine derivatives. The reaction conditions and yields for analogous compounds are summarized in Table 1 below, adapted from comprehensive studies on related systems:

| Entry | Halogen on Pyridine | Substituents on Pyridine | Hydrazide Used | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Fluorine | 3-Nitro, 4-Trifluoromethyl, 6-Morpholin-4'-yl | Hydrazine derivative | 60-85 | Reaction in EtOH or s-BuOH, K2CO3 base, sealed tube, 1-2 days |

| 2 | Chlorine | Same as above | Hydrazine derivative | Up to 81 | Faster reaction (1 day), milder conditions |

| 3 | Fluorine | Varied aryl substituents | Aceto- or trifluoroacetohydrazide | 17-35 | Lower yields, indicating limitations with acyl hydrazides |

The reaction typically employs potassium carbonate as a base in alcoholic solvents (ethanol or sec-butanol) at elevated temperatures (~100-110 °C) in sealed tubes to facilitate substitution. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the pyridine ring towards nucleophilic attack by the hydrazine nitrogen.

Reduction of Nitro Group to Amine

The nitro group on the pyridine ring is reduced to an amine, a critical transformation that enables subsequent cyclization or further functionalization. Methods include:

- Catalytic hydrogenation using Pd–C under hydrogen atmosphere in ethanol.

- Metal powder reductions using indium, tin, or iron in acetic acid at room temperature to mild heating.

Yields for this reduction step are typically high, ranging from 90% to 97%, with tin powder in acetic acid providing excellent yields (~96%) and being cost-effective compared to indium.

Cyclodehydration to Form Heterocyclic Intermediates

Following reduction, cyclodehydration under acidic conditions (e.g., refluxing in acetic acid) induces ring closure to form fused heterocyclic systems such as benzotriazines or pyrido-fused triazines. This step is often rapid (minutes to hours) and can be combined with reduction in one-pot procedures.

The cyclodehydration product is typically unstable and can be further converted into stable radicals or other derivatives by treatment with alkali (e.g., NaOH).

Methylation of Hydrazine Nitrogen

The final step to obtain N-methyl-N-(6-morpholin-4'-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl)hydrazine involves methylation at the hydrazine nitrogen. This can be achieved by:

- Direct methylation of the hydrazine intermediate using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

- Alternatively, starting with N-methylhydrazine in the initial SNAr step to incorporate the methyl group early.

This methylation is critical for the compound’s stability and biological activity profile.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 1-Halo-2-nitropyridine, hydrazine derivative, K2CO3, EtOH, 100-110 °C, sealed tube | 60-85 | Sensitive to substituents and solvent choice |

| 2 | Nitro group reduction | Pd–C/H2 in EtOH or Sn/In/Fe powder in AcOH, RT to reflux | 90-97 | Tin powder preferred for cost-efficiency |

| 3 | Cyclodehydration | AcOH reflux, 10 min to 1 h | High | Often combined with reduction step |

| 4 | N-Methylation | Methyl iodide or equivalent, base, mild conditions | Variable | Can be done pre- or post-SNAr |

Research Findings and Notes

- The SNAr step is highly dependent on the nature of the halogen and the substituents on the pyridine ring. Fluorine and chlorine are both effective leaving groups, with chlorine sometimes affording faster reactions.

- Electron-withdrawing groups such as trifluoromethyl enhance the reactivity of the pyridine ring towards nucleophilic substitution.

- Reduction and cyclodehydration can be performed sequentially or in a one-pot procedure, improving efficiency and yield.

- Attempts to use aceto- or trifluoroacetohydrazides in SNAr reactions yield lower product amounts, indicating limitations in substrate scope.

- The use of tin powder as a reducing agent balances cost and yield effectively compared to more expensive metals like indium.

- Stronger reducing metals like zinc or copper are avoided due to side reactions leading to ring contraction and undesired byproducts.

- The methylation step is crucial for the final compound’s properties and should be optimized to prevent over-alkylation or decomposition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.